molecular formula C10H12S B14751764 Benzene, [(1-methyl-2-propenyl)thio]- CAS No. 701-75-7

Benzene, [(1-methyl-2-propenyl)thio]-

Cat. No.: B14751764
CAS No.: 701-75-7
M. Wt: 164.27 g/mol
InChI Key: UCHVNNPETVEJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(1-methyl-2-propenyl)thio]- is an organic compound with the molecular formula C10H12S It is characterized by a benzene ring substituted with a thioether group containing a 1-methyl-2-propenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-methyl-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the alkylation of benzene with 1-methyl-2-propenyl chloride in the presence of a sulfur-containing reagent such as thiourea or sodium sulfide. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or toluene .

Industrial Production Methods

On an industrial scale, the production of Benzene, [(1-methyl-2-propenyl)thio]- may involve continuous flow processes where benzene and the thioether precursor are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-methyl-2-propenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [(1-methyl-2-propenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-methyl-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-methyl-1-propenyl)-: Similar structure but with a different substitution pattern on the benzene ring.

    Benzene, (1-methyl-1-propenyl)-, (E)-: An isomer with a different configuration of the propenyl group.

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains methoxy groups instead of a thioether.

Uniqueness

Benzene, [(1-methyl-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

701-75-7

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

but-3-en-2-ylsulfanylbenzene

InChI

InChI=1S/C10H12S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

UCHVNNPETVEJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)SC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.